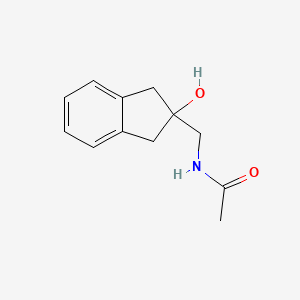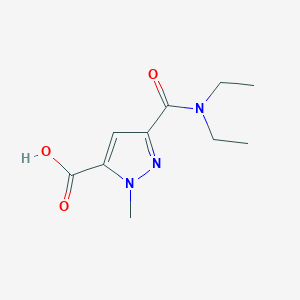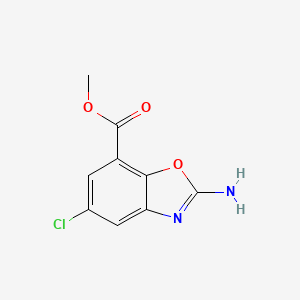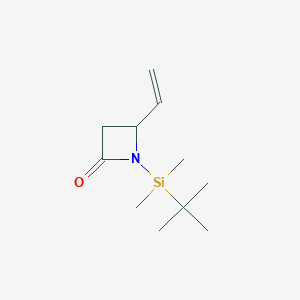![molecular formula C22H18FN3O3S B2559337 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 899929-48-7](/img/new.no-structure.jpg)
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with distinctive structural features It belongs to the class of thienopyrimidines, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide can be achieved through a multi-step synthetic route. Typically, the process begins with the preparation of the thienopyrimidine core, which involves the condensation of thiophene-2-carboxylic acid with appropriate reagents to form the intermediate compounds. These intermediates undergo further cyclization and functionalization reactions to introduce the dimethyl, dioxo, and phenyl groups, resulting in the formation of the thienopyrimidine core.
The final step involves the acylation of the thienopyrimidine core with N-(4-fluorophenyl)acetamide under controlled reaction conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, including the use of continuous flow reactors and automated purification systems. These methods ensure consistent product quality, high throughput, and cost-effective production. Key steps include large-scale preparation of the thienopyrimidine core, efficient acylation reactions, and stringent purification processes to remove impurities.
化学反应分析
Types of Reactions it Undergoes
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions to form oxidized derivatives, which may possess different chemical and biological properties.
Reduction: : Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced analogs.
Substitution: : Substitution reactions involve the replacement of specific functional groups with other groups, resulting in the generation of diverse derivatives.
Common Reagents and Conditions Used in These Reactions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed from These Reactions
The major products formed from the reactions of this compound include oxidized, reduced, and substituted analogs. Each of these products can exhibit unique chemical and biological properties, contributing to the compound's versatility in research and applications.
科学研究应用
2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Biology: : Researchers explore its effects on various biological systems, including its potential as an enzyme inhibitor, receptor agonist/antagonist, and antimicrobial agent.
Medicine: : The compound's pharmacological properties make it a promising candidate for the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Industry: : It is used in the development of specialized materials and as a precursor for the synthesis of functionalized compounds with industrial applications.
作用机制
The mechanism of action of 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to understanding its biological activity and potential therapeutic applications.
相似化合物的比较
Comparing 2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide with similar compounds highlights its uniqueness:
Similar Compounds: : Similar compounds include other thienopyrimidine derivatives, such as 2-(3-phenyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide and N-(4-chlorophenyl)-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide.
Uniqueness: : The presence of the 4-fluorophenyl group in this compound imparts unique physicochemical and biological properties, distinguishing it from other similar compounds.
This article provides a comprehensive overview of this compound, encompassing its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Its multifaceted nature makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
899929-48-7 |
|---|---|
分子式 |
C22H18FN3O3S |
分子量 |
423.46 |
IUPAC 名称 |
2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O3S/c1-13-14(2)30-21-19(13)20(28)26(17-6-4-3-5-7-17)22(29)25(21)12-18(27)24-16-10-8-15(23)9-11-16/h3-11H,12H2,1-2H3,(H,24,27) |
InChI 键 |
ZJRPSHCLOXLVJI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylbenzamide](/img/structure/B2559257.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)

![2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2559263.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2559265.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2559269.png)
![5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2559272.png)



![1-[5-(Chloromethyl)-2-methoxyphenyl]ethan-1-one](/img/structure/B2559277.png)
